Cas no 4375-03-5 ((+)-eudesmin)

(+)-eudesmin structure
(+)-eudesmin structure
Product Name:(+)-eudesmin
CAS-nummer:4375-03-5
MF:C22H26O6
MW:386.438247203827
CID:2006603
PubChem ID:7299790
Update Time:2025-04-21

(+)-eudesmin Chemische en fysische eigenschappen

Naam en identificatie

    • (+)-eudesmin
    • (-) eudesmin
    • (-)-eudesmin
    • (-)-eudesmine
    • 2,6-bis(3',4'-dimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • eudesmin
    • eudesmine
    • (-)-Epieudesmin
    • CHEMBL464352
    • AKOS000635153
    • NSC-404535
    • 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan #
    • Di-O-methylpinoresnol
    • 1H,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-
    • 4,8-bis (3,4-dimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • AKOS022083946
    • Pinoresinol,O-dimethyl-
    • CBDivE_012962
    • (1S,4S)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
    • AB00076863-01
    • 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-
    • 526-06-7
    • NSC-674053
    • 1,4-BIS(3,4-DIMETHOXYPHENYL)-HEXAHYDROFURO[3,4-C]FURAN
    • 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(-)-
    • 1H,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(-)-
    • 1,4-Bis(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan
    • 1H,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-, (-)-
    • 3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
    • NSC674053
    • Cambridge id 5255775
    • (-)-Eudesmin; NSC35476
    • NSC35476
    • NSC404535
    • 1H,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, [1R-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
    • STK073773
    • 4375-03-5
    • Eudesamin
    • NSC-35476
    • 1H,3H-Furo[3,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-
    • 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
    • 25305-05-9
    • 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, [1R-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
    • Inchi: 1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m1/s1
    • InChI-sleutel: PEUUVVGQIVMSAW-AJAKECSLSA-N
    • LACHT: O1C[C@H]2[C@@H](C3C=CC(=C(C=3)OC)OC)OC[C@H]2[C@@H]1C1C=CC(=C(C=1)OC)OC

Berekende eigenschappen

  • Exacte massa: 386.17293854g/mol
  • Monoisotopische massa: 386.17293854g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 6
  • Complexiteit: 457
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 55.4Ų

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